

An In-depth Technical Guide to Iguratimod: Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of **Iguratimod**, a novel small-molecule anti-rheumatic drug.

Molecular Structure and Chemical Identity

Iguratimod, with the research code T-614, is a synthetic chromone derivative.[1] Its chemical structure features a chromone core with two distinct amide groups: a formamide and a methanesulfonamide functionality.[2]

Table 1: Chemical Identity of Iguratimod



Identifier	Value
IUPAC Name	N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide[1][3][4]
CAS Number	123663-49-0[1][5][6]
Chemical Formula	C17H14N2O6S[5][6]
SMILES	CS(=O) (=O)Nc1cc2c(cc1Oc3ccccc3)c(=O)c(co2)NC=O[7]
InChI Key	ANMATWQYLIFGOK-UHFFFAOYSA-N[1][3][6]

Physicochemical Properties

The physicochemical properties of **Iguratimod** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Iguratimod

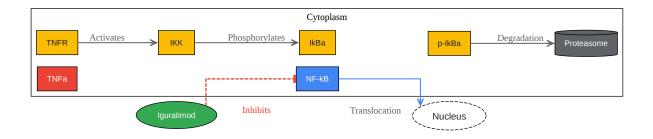
Property	Value
Molecular Weight	374.37 g/mol [5][7][8]
Melting Point	238.0 to 242.0 °C
рКа	2.96[9][10][11]
Solubility	Soluble in DMSO (50 mg/mL)[12]
Appearance	White to off-white solid[8]

Mechanism of Action and Signaling Pathways

Iguratimod exerts its anti-inflammatory and immunomodulatory effects by modulating several key signaling pathways. Its primary mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activation.[13][14][15] It also impacts the mitogen-activated protein kinase (MAPK) pathway and interferes with cytokine signaling.



Iguratimod has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus without affecting the degradation of its inhibitor, IκBα.[2][13] This suppression of NF-κB activity leads to a downstream reduction in the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2][15]

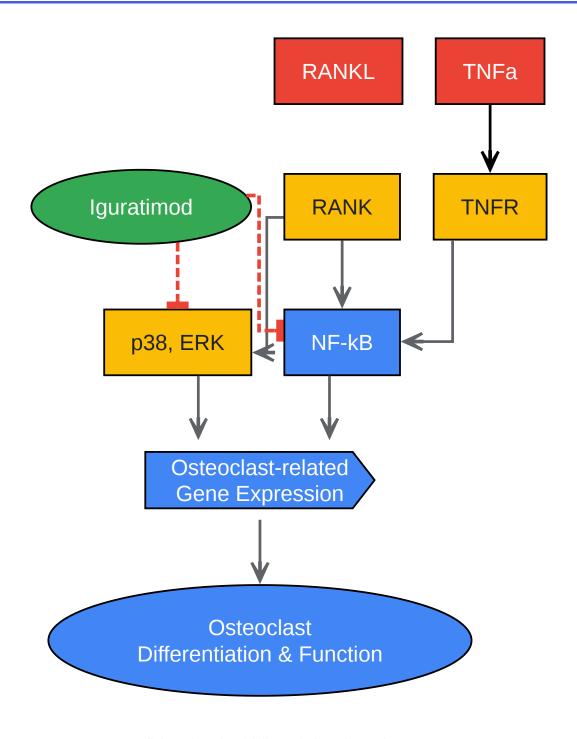


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Caption: **Iguratimod**'s inhibition of the NF-kB pathway.

Iguratimod has demonstrated a protective effect on bone by inhibiting osteoclast differentiation and function.[13][16] It abrogates the RANKL-induced p38, ERK, and NF- κ B pathways.[16] Furthermore, it dampens TNF- α -induced osteoclastogenesis by disrupting the late nuclear translocation of NF- κ B.[16]





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Caption: **Iguratimod**'s effect on osteoclastogenesis signaling.

Experimental Protocols

This section outlines common experimental methodologies used to characterize the chemical properties and biological activity of **Iguratimod**.

Foundational & Exploratory





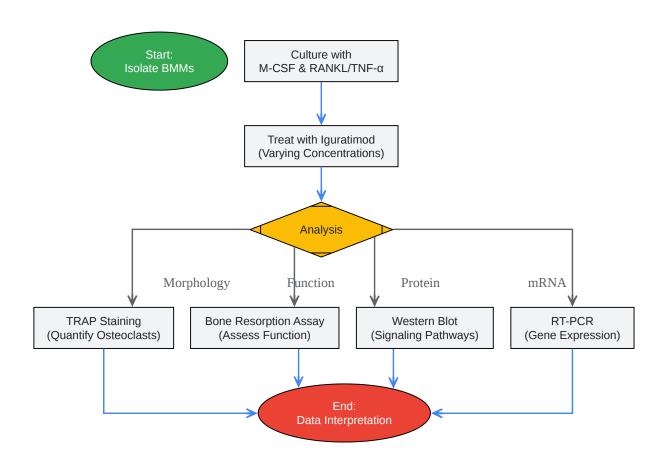
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be utilized to determine the pKa of **Iguratimod**.

- Instrumentation: Waters HPLC system with a UV detector and Empower software.[9]
- Column: Inertsil ODS-3 (150 mm length, 4.6 mm internal diameter, 5μ particle size).[11]
- Mobile Phase: A gradient of phosphate buffer (pH adjusted between 2.0 and 4.0) and acetonitrile.[9][11] The pH of the mobile phase is critical as the pKa of **Iguratimod** is 2.96; adjusting the pH around this value will affect its ionization state and retention time.[9][10][11]
- Detection: UV detection at 257 nm.[10][11]
- Procedure: By running the analysis with mobile phases of varying pH values and observing the change in retention time, the pKa can be determined based on the sigmoidal relationship between pH and retention.

This assay evaluates the effect of **Iguratimod** on the formation and function of osteoclasts.

- Cell Culture: Bone marrow monocytes (BMMs) are cultured with M-CSF and stimulated with either RANKL or TNF-α to induce osteoclast differentiation.[16]
- Treatment: Differentiated BMMs are treated with varying concentrations of **Iguratimod**.[16]
- TRAP Staining: To identify and quantify osteoclasts, cells are fixed and stained for tartrateresistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are then counted.[16][17]
- Bone Resorption Assay: To assess osteoclast function, cells are seeded on a bone-mimicking substrate (e.g., Corning Osteo Assay Surface). After treatment with **Iguratimod**, the cells are removed, and the resorption pits are visualized and quantified.[16][17]
- Gene and Protein Expression Analysis: The expression of osteoclast-related genes (e.g., Cathepsin K, OSCAR) can be measured by RT-PCR, and the activation of signaling proteins (e.g., p-p38, p-ERK, NF-κB) is detected by Western blotting.[16][17]





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Caption: General workflow for in vitro osteoclastogenesis assays.

Conclusion

Iguratimod is a well-characterized small molecule with significant anti-inflammatory and immunomodulatory properties. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its use in the treatment of



rheumatoid arthritis. The detailed understanding of its chemical properties and biological effects, facilitated by the experimental protocols outlined in this guide, continues to support its clinical application and further research into its therapeutic potential.

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